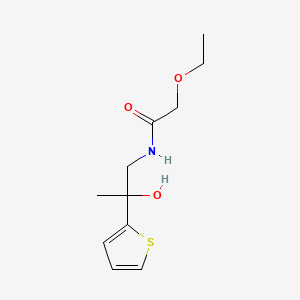

2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide

Description

Properties

IUPAC Name |

2-ethoxy-N-(2-hydroxy-2-thiophen-2-ylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-3-15-7-10(13)12-8-11(2,14)9-5-4-6-16-9/h4-6,14H,3,7-8H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGSICAARHFJDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC(C)(C1=CC=CS1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with various carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives can involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones.

Reduction: Reduction of the carbonyl group to alcohols.

Substitution: Electrophilic substitution on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, their substituents, properties, and applications:

Structural and Functional Comparisons

Thiophene-Containing Analogs

- N-Methoxy-N-methyl-2-(thiophen-2-yl)acetamide (): Replacing the ethoxy and hydroxy groups with methoxy-methyl reduces hydrogen bonding capacity but increases solubility in organic solvents.

- The piperazino group introduces basicity, contrasting with the hydroxypropyl chain’s acidity in the target compound .

Agrochemical Analogs

- Alachlor (): A chloroacetamide herbicide with a diethylphenyl group. The target compound’s ethoxy and hydroxy groups may reduce herbicidal activity but improve biodegradability .

Dye Analogs

- Cyano-substituted acetamide dyes (): The cyano group shifts UV/vis absorption maxima (e.g., ~450 nm), whereas the target compound’s ethoxy and hydroxy groups likely result in lower λmax values, making it less suitable for dyes but more for polar applications .

Biological Activity

Overview

2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide is a synthetic compound characterized by a thiophene ring, which is integral to its biological activity. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

The molecular structure of this compound includes:

- IUPAC Name : 2-ethoxy-N-(2-hydroxy-2-thiophen-2-ylpropyl)acetamide

- Molecular Formula : C11H17NO3S

- CAS Number : 1351634-39-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiophene ring facilitates these interactions, potentially leading to:

- Enzyme inhibition : Modulating the activity of specific enzymes.

- Receptor signaling modulation : Influencing pathways related to inflammation and cell proliferation.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown:

- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Properties

Research into the anticancer potential of thiophene derivatives suggests that they may act as inhibitors of histone deacetylases (HDACs), which are crucial in cancer progression. For example:

- Compounds similar to this compound have demonstrated IC50 values between 14 to 67 nM against various HDAC isoforms .

Anti-inflammatory Effects

The compound's structure may also confer anti-inflammatory properties, akin to other nonsteroidal anti-inflammatory drugs (NSAIDs) that contain thiophene moieties.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50/MIC Values |

|---|---|---|---|

| Suprofen | Thiophene-based NSAID | Anti-inflammatory | Varies |

| Articaine | Thiophene dental anesthetic | Analgesic | Varies |

| Azumamide A | HDAC inhibitor | Anticancer | IC50: 14–67 nM |

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated various thiophene derivatives for their antimicrobial efficacy. The most potent derivatives showed significant activity against Gram-positive bacteria with MIC values indicating strong bactericidal effects .

- HDAC Inhibition Study : Research on azumamide derivatives indicated that specific structural modifications could enhance their inhibitory effects on HDACs, suggesting a pathway for optimizing the anticancer activity of thiophene derivatives .

- Biofilm Inhibition : Compounds similar to this compound have been shown to inhibit biofilm formation in Staphylococcus aureus, highlighting their potential in treating resistant bacterial infections .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide with high enantiomeric purity?

A multi-step synthesis involving coupling reactions and chiral resolution is typically employed. For example:

- Step 1 : React (2R)-2-(3,5-difluorophenyl)-2-hydroxyacetic acid with 2-amino-5-(4-amino-2-methyl-phenyl)-N-isopropyl-pyridine-3-carboxamide using a coupling agent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxohexafluorophosphate) in tetrahydrofuran (THF) at 0°C, followed by warming to 20°C .

- Step 2 : Purify the crude product via chromatography (e.g., petroleum ether/ethyl acetate) and perform enantiomeric separation using Supercritical Fluid Chromatography (SFC) with a Chiralpak® IC column (MeOH/CO₂ = 30:70) .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the thiophene ring (δ ~6.9–7.5 ppm for aromatic protons) and the ethoxy group (δ ~1.2–1.4 ppm for CH₃ and ~3.4–4.0 ppm for CH₂) .

- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., ESI-MS m/z 455.2 [M+H]⁺) .

- Chiral SFC : Ensure enantiomeric purity (>99%) using isocratic elution conditions .

Q. How does the thiophen-2-yl moiety influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-rich thiophene ring enhances resonance stabilization of intermediates, making the hydroxyl group on the propyl chain more susceptible to nucleophilic attack. For instance, the hydroxyl group can be functionalized via Mitsunobu reactions or esterification, leveraging the thiophene’s electron-donating properties .

Advanced Research Questions

Q. What density functional theory (DFT) methods are suitable for modeling the electronic properties of this compound?

Hybrid functionals like B3LYP (Becke-3-parameter Lee-Yang-Parr) are recommended for studying charge distribution and frontier molecular orbitals. The inclusion of exact exchange terms (e.g., in B3LYP) improves accuracy for thermochemical properties, such as bond dissociation energies and ionization potentials, critical for understanding reactivity .

Q. How can researchers resolve contradictions between in vitro activity and in vivo pharmacokinetic data for this compound?

- Step 1 : Validate assay conditions (e.g., buffer pH, protein binding) using orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Step 2 : Perform metabolic stability studies (e.g., liver microsomes) to identify degradation pathways. Adjust the ethoxy group or hydroxyl-protecting groups to enhance bioavailability .

Q. What strategies optimize solubility for formulation in preclinical studies?

- Co-solvent systems : Use THF/water mixtures or ethanol/PEG 400 for intravenous administration .

- Prodrug design : Convert the hydroxyl group to a phosphate ester or glycoside to improve aqueous solubility .

Q. How can researchers identify and quantify degradation products under accelerated stability conditions?

- Forced degradation : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions.

- LC-MS/MS analysis : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate and identify hydrolyzed or oxidized products (e.g., cleavage of the ethoxy group or thiophene ring oxidation) .

Q. What computational tools predict binding affinities to biological targets like GPCRs or kinases?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide with homology models of target proteins (e.g., dopamine receptors).

- MD simulations : Apply AMBER or GROMACS to assess binding stability, focusing on hydrogen bonds between the acetamide group and conserved residues (e.g., Asp113 in β₂-adrenergic receptors) .

Q. How can enantiomeric excess (ee) be improved during scale-up synthesis?

- Catalytic asymmetric synthesis : Use chiral catalysts like Jacobsen’s Mn(III)-salen complexes for hydroxyl group formation.

- Crystallization-induced diastereomer resolution : Pair the compound with a chiral resolving agent (e.g., tartaric acid) to isolate the desired enantiomer .

Q. What experimental and theoretical approaches elucidate the role of the hydroxyl group in pharmacological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.